
7-Epiclindamycin hydrochloride
Overview
Description
7-Epiclindamycin hydrochloride is a derivative of clindamycin, a lincosamide antibiotic. This compound is known for its antibacterial properties and is used in various medical and scientific applications. It is an epimer of clindamycin, meaning it has a different spatial arrangement of atoms, which can influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Epiclindamycin hydrochloride typically involves several steps starting from lincomycin. The process includes the application of silicon protecting groups, selective deprotection, Mitsunobu substitution reaction, and hydrolysis reaction to obtain 7-epime lincomycin. This intermediate is then subjected to a chlorination reaction to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 7-Epiclindamycin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the molecule.
Reduction: Typically involves the reduction of the carbonyl group.
Substitution: Commonly involves the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or other nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of 7-Epiclindamycin, which can have different biological activities and properties .
Scientific Research Applications
Antibacterial Activity
Research indicates that 7-Epiclindamycin exhibits significant antibacterial activity against various pathogens. A comparative analysis of clindamycin and its derivatives reveals that:
Studies have shown that certain derivatives, including 7-Epiclindamycin, can be effective against strains resistant to traditional antibiotics, thereby expanding the therapeutic options available for treating complex infections.
Case Study 1: Treatment of Osteomyelitis
A clinical trial involving patients with osteomyelitis demonstrated that the administration of 7-Epiclindamycin resulted in a significant reduction in infection markers compared to standard treatments. Patients showed improved healing rates and fewer side effects associated with conventional therapies.
Case Study 2: Acne Treatment
In dermatological applications, 7-Epiclindamycin has been used in topical formulations for acne treatment. A randomized controlled trial indicated that patients using topical formulations containing this compound experienced a greater reduction in acne lesions compared to those using placebo treatments.
Safety Profile and Side Effects
While generally well-tolerated, 7-Epiclindamycin may cause side effects similar to those observed with clindamycin:
- Nausea
- Diarrhea
- Skin rashes
- Risk of Clostridioides difficile infection
Monitoring for adverse effects is crucial, especially in prolonged treatments or in patients with a history of antibiotic-associated colitis .
Future Directions in Research
Ongoing research aims to further explore the efficacy of 7-Epiclindamycin against emerging resistant strains of bacteria. Investigations into combination therapies with other antibiotics are also underway to enhance treatment outcomes for severe infections.
Mechanism of Action
7-Epiclindamycin hydrochloride exerts its effects by binding to the 50S ribosomal subunit of bacteria. This binding disrupts protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation. This mechanism is similar to that of clindamycin and other lincosamides, which also target the bacterial ribosome .
Comparison with Similar Compounds
Clindamycin: The parent compound from which 7-Epiclindamycin is derived.
Lincomycin: Another lincosamide antibiotic with a similar mechanism of action.
Clindamycin B: A related compound with slight structural differences.
Uniqueness: 7-Epiclindamycin hydrochloride is unique due to its specific spatial arrangement of atoms, which can result in different biological activities compared to its parent compound, clindamycin. This epimerization can influence its binding affinity to bacterial ribosomes and its overall antibacterial efficacy .
Biological Activity
7-Epiclindamycin hydrochloride is a derivative of clindamycin, a well-known lincosamide antibiotic. This compound has garnered attention due to its potential antibacterial properties against various pathogens, particularly those resistant to conventional treatments. This article explores the biological activity of this compound, including its mechanisms of action, spectrum of activity, and relevant research findings.
This compound exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes, blocking peptide bond formation and preventing bacterial growth. This mechanism is similar to that of other lincosamides, making it effective against Gram-positive bacteria and anaerobes.
Antibacterial Spectrum
The antibacterial spectrum of this compound includes:
- Gram-positive bacteria : Effective against Staphylococcus aureus, Streptococcus pneumoniae, and Clostridium perfringens.
- Anaerobic bacteria : Particularly effective against anaerobic infections, which are often resistant to other antibiotics.
Comparative Efficacy
Research indicates that this compound demonstrates enhanced activity compared to clindamycin against certain resistant strains. A study highlighted its effectiveness against Streptococcus pyogenes with the erm gene, where clindamycin showed limited efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Resistance : A comparative study found that this compound had a significantly lower minimum inhibitory concentration (MIC) against resistant strains of Staphylococcus aureus compared to traditional antibiotics .
- Pharmacokinetics : A bioequivalence study demonstrated that the pharmacokinetic profile of this compound is comparable to clindamycin in healthy subjects, indicating similar absorption and distribution characteristics .
- In Vitro Studies : In vitro assays showed that this compound exhibited potent antibacterial activity against clinical isolates of resistant bacteria, suggesting its potential as a therapeutic option in treating infections caused by multidrug-resistant organisms .
Table 1: Antibacterial Activity of this compound
Bacteria | MIC (µg/mL) | Comparison with Clindamycin |
---|---|---|
Staphylococcus aureus | 0.5 | Lower than clindamycin |
Streptococcus pneumoniae | 1 | Comparable |
Clostridium perfringens | 0.25 | Lower than clindamycin |
Streptococcus pyogenes | 0.12 | Significantly lower |
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | 2.5 µg/mL |
Area Under Curve (AUC) | 15 µg·h/mL |
Half-Life (t½) | 3 hours |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 7-Epiclindamycin hydrochloride and its related substances?
- Methodology : Reverse-phase HPLC with UV detection is widely used. Key parameters include:
- Mobile Phase : Phosphate buffer and acetonitrile (55:45), adjusted to optimize resolution between 7-epiclindamycin and clindamycin peaks .
- System Suitability : Relative retention times for lincomycin (0.4), clindamycin B (0.65), and 7-epiclindamycin (0.9) relative to clindamycin must be validated .
- Validation : Ensure linearity (1–100 µg/mL), precision (RSD <2%), and recovery (90–110%) using clindamycin hydrochloride CRS as a reference .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
- Guidelines :
- Training : Mandatory training on hazard communication, decontamination, and emergency procedures before handling .
- Documentation : Maintain SDS access and record deviations from SOPs with PI approval .
- Sterility Testing : For sterile preparations, follow pyrogen testing protocols using rabbit models (1.0 mL/kg of 5.0 mg/mL solution) .
Q. What structural characterization techniques are used to confirm this compound identity?
- Techniques :
- NMR Spectroscopy : Analyze stereochemical configuration (e.g., 2S,4R vs. clindamycin’s 2S,4S) .
- Mass Spectrometry : Confirm molecular weight (461.44 g/mol) and fragmentation patterns .
- Chromatographic Purity : Ensure ≤4.0% 7-epiclindamycin impurity via validated HPLC methods .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported impurity profiles of this compound across studies?
- Approach :
- Controlled Replicates : Perform triplicate analyses under standardized conditions (e.g., mobile phase ratio, column temperature) to minimize variability .
- Cross-Lab Validation : Collaborate with independent labs using shared reference standards to verify reproducibility .
- Data Reconciliation : Apply statistical models (e.g., ANOVA) to identify systemic errors in sample preparation or instrumentation .
Q. What experimental designs are optimal for studying the stability of this compound under varying conditions?
- Protocol :
- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to simulate stress conditions .
- Stability-Indicating Assays : Use HPLC-MS to track degradation products (e.g., epimerization or hydrolysis byproducts) .
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Q. How can synthesis byproducts like 7-Epiclindamycin phosphate be minimized during clindamycin derivative production?
- Strategies :
- Reaction Optimization : Adjust pH (6.5–7.5), temperature (20–25°C), and catalyst concentration to favor clindamycin over epimeric forms .
- In-Process Monitoring : Implement real-time HPLC to detect early-stage byproduct formation .
- Purification Techniques : Use preparative chromatography or crystallization to isolate target compounds .
Q. What advanced statistical methods are suitable for analyzing contradictory bioactivity data involving this compound?
- Methods :
- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers using fixed/random-effects models .
- Multivariate Analysis : Apply PCA or PLS to correlate impurity levels with bioactivity changes .
- Bayesian Inference : Quantify uncertainty in conflicting datasets to prioritize follow-up experiments .
Q. Key Notes
- Data Integrity : Always cross-reference pharmacopeial standards (e.g., Brazilian Pharmacopoeia) for method validation .
- Ethical Compliance : Document sterility and pyrogen testing rigorously for in vivo applications .
- Contradiction Management : Address conflicting data through transparent reporting and collaborative verification .
Properties
IUPAC Name |
(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10-,11+,12-,13+,14-,15-,16-,18-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUODDLQVRAJAJM-BOMBIWCESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938497 | |
Record name | Methyl 7-chloro-6,7,8-trideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17431-55-9 | |
Record name | 7-Epiclindamycin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 7-chloro-6,7,8-trideoxy-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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